molecular formula C4H9NO5 B1615729 Bis[(2-hydroxyethyl)ammonium] oxalate CAS No. 2799-19-1

Bis[(2-hydroxyethyl)ammonium] oxalate

Cat. No.: B1615729
CAS No.: 2799-19-1
M. Wt: 151.12 g/mol
InChI Key: ZJPQDKXTCFZBHS-UHFFFAOYSA-N
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Description

Bis[(2-hydroxyethyl)ammonium] oxalate is an organic compound with the chemical formula C6H16N2O6. It is a colorless crystalline powder that is soluble in water. The compound consists of two 2-hydroxyethylammonium cations and one oxalate anion. It is commonly used in chemical laboratories as a complexing agent for metal ions, aiding in precipitation, separation, and quantitative analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis[(2-hydroxyethyl)ammonium] oxalate can be synthesized by reacting 2-aminoethanol with oxalic acid. The reaction typically involves mixing equimolar amounts of 2-aminoethanol and oxalic acid in water, followed by heating the mixture to facilitate the reaction. The product is then crystallized out of the solution .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions, such as temperature, concentration, and reaction time, are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the 2-hydroxyethyl groups are oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can also participate in reduction reactions, where the oxalate anion can be reduced to form glycolate or other reduced species.

    Substitution: Substitution reactions can occur at the ammonium groups, where the 2-hydroxyethyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions to facilitate the reaction.

Major Products:

Scientific Research Applications

Bis[(2-hydroxyethyl)ammonium] oxalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis[(2-hydroxyethyl)ammonium] oxalate primarily involves its ability to chelate metal ions. The 2-hydroxyethyl groups and the oxalate anion coordinate with metal ions, forming stable complexes. This chelation process can alter the solubility, reactivity, and bioavailability of the metal ions, making it useful in various applications .

Comparison with Similar Compounds

Uniqueness: Bis[(2-hydroxyethyl)ammonium] oxalate is unique due to the presence of both 2-hydroxyethylammonium cations and oxalate anions, which enhances its ability to form stable complexes with metal ions. This dual functionality makes it more versatile compared to similar compounds .

Properties

CAS No.

2799-19-1

Molecular Formula

C4H9NO5

Molecular Weight

151.12 g/mol

IUPAC Name

2-aminoethanol;oxalic acid

InChI

InChI=1S/C2H7NO.C2H2O4/c3-1-2-4;3-1(4)2(5)6/h4H,1-3H2;(H,3,4)(H,5,6)

InChI Key

ZJPQDKXTCFZBHS-UHFFFAOYSA-N

SMILES

C(CO)N.C(CO)N.C(=O)(C(=O)O)O

Canonical SMILES

C(CO)N.C(=O)(C(=O)O)O

Key on ui other cas no.

2799-19-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis[(2-hydroxyethyl)ammonium] oxalate
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Bis[(2-hydroxyethyl)ammonium] oxalate
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Reactant of Route 6
Bis[(2-hydroxyethyl)ammonium] oxalate

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